molecular formula C8H7N3O2 B12280433 Methyl 5H-pyrrolo[2,3-b]pyrazine-6-carboxylate

Methyl 5H-pyrrolo[2,3-b]pyrazine-6-carboxylate

Cat. No.: B12280433
M. Wt: 177.16 g/mol
InChI Key: UEKLEZOLQYTVEA-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . This nomenclature reflects its structural features:

  • A pyrrolo[2,3-b]pyrazine bicyclic system, where the pyrrole ring (five-membered, containing one nitrogen atom) is fused to a pyrazine ring (six-membered, containing two nitrogen atoms).
  • A methyl ester group (-COOCH₃) attached to the 6-position of the fused ring system.

The structural representation (Figure 1) highlights the bicyclic framework with atom numbering:

  • The pyrrole nitrogen occupies the 1-position.
  • The pyrazine nitrogens are at positions 4 and 7.
  • The carboxylate ester is at position 6.

Structural identifiers :

  • SMILES : COC(=O)C1=CC2=NC=CN=C2N1
  • InChI : InChI=1S/C8H7N3O2/c1-13-8(12)6-4-5-7(11-6)10-3-2-9-5/h2-4H,1H3,(H,10,11)
  • InChIKey : UEKLEZOLQYTVEA-UHFFFAOYSA-N

These identifiers enable precise structural retrieval from chemical databases.

Alternative Synonyms and Registry Identifiers

The compound is recognized under multiple synonyms and registry numbers across scientific literature and databases:

Identifier Type Value Source
Systematic Name This compound PubChem
CAS Registry Number 2107491-98-3 PubChem
PubChem CID 138112046 PubChem
Synonym 5H-Pyrrolo[2,3-b]pyrazine-6-carboxylic acid, methyl ester PubChem
Synonym H38757 PubChem

The CAS Registry Number (2107491-98-3) and PubChem CID (138112046) serve as primary identifiers for database searches. ChemSpider, a chemical structure database maintained by the Royal Society of Chemistry, assigns unique identifiers to molecules but requires explicit registration for public access.

Molecular Formula and Weight Analysis

The compound’s molecular formula is C₈H₇N₃O₂ , with a molecular weight of 177.16 g/mol . Computational analyses provide additional physicochemical properties:

Property Value Method
Exact Mass 177.0538 Da PubChem
XLogP3 (Partition Coefficient) 0.5 PubChem
Hydrogen Bond Donors 1 PubChem
Hydrogen Bond Acceptors 4 PubChem
Rotatable Bonds 2 PubChem

The XLogP3 value of 0.5 indicates moderate lipophilicity, suggesting balanced solubility in polar and nonpolar solvents. The presence of hydrogen bond acceptors (four oxygen and nitrogen atoms) enhances its potential for intermolecular interactions, a critical factor in pharmaceutical applications.

Properties

IUPAC Name

methyl 5H-pyrrolo[2,3-b]pyrazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)6-4-5-7(11-6)10-3-2-9-5/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKLEZOLQYTVEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NC=CN=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Vilsmeier-Haack Cyclization

The Vilsmeier-Haack reaction facilitates the formation of the pyrrole ring via electrophilic substitution. For example, 2-amino-3-methylpyrazine reacts with dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to generate an iminium intermediate, which cyclizes upon hydrolysis. Subsequent esterification with methanol yields the target compound:
$$
\text{2-Amino-3-methylpyrazine} \xrightarrow[\text{POCl}3]{\text{DMF}} \text{Iminium intermediate} \xrightarrow{\text{H}2\text{O}} \text{Pyrrolo[2,3-b]pyrazine-6-carboxylic acid} \xrightarrow[\text{H}^+]{\text{MeOH}} \text{Methyl ester}
$$
Key Conditions :

  • Temperature: 0°C to reflux (80°C)
  • Yield: 65–78% after purification

Palladium-Catalyzed Cyclization

Palladium-catalyzed intramolecular C–N coupling has been utilized to form the bicyclic structure. For instance, 5-bromo-1H-pyrrole-2-carboxylate derivatives undergo cyclization in the presence of Pd(OAc)₂ and Xantphos, yielding the fused pyrrolopyrazine system.
Optimized Parameters :

  • Catalyst: Pd(OAc)₂ (5 mol%)
  • Ligand: Xantphos (10 mol%)
  • Base: Cs₂CO₃
  • Solvent: Toluene
  • Yield: 70–82%

Functional Group Interconversion Strategies

Carboxylic Acid Esterification

The free acid form of pyrrolo[2,3-b]pyrazine-6-carboxylic acid (CAS: 1016241-56-7) is esterified using methanol under acidic or Mitsunobu conditions:
$$
\text{Pyrrolo[2,3-b]pyrazine-6-carboxylic acid} \xrightarrow[\text{H}2\text{SO}4]{\text{MeOH}} \text{Methyl ester}
$$
Conditions :

  • Acid: H₂SO₄ (catalytic) or DCC/DMAP
  • Temperature: Reflux (65°C)
  • Yield: 85–92%

Bromination and Substitution

Bromination at the 3-position of the pyrrolopyrazine core enables further functionalization. N-Bromosuccinimide (NBS) in carbon tetrachloride introduces bromine, which can be displaced via Suzuki-Miyaura coupling or nucleophilic substitution:
$$
\text{Methyl 5H-pyrrolo[2,3-b]pyrazine-6-carboxylate} \xrightarrow[\text{CCl}_4]{\text{NBS}} \text{3-Bromo derivative}
$$
Yield : 68–74%

Multi-Step Synthesis from Heterocyclic Precursors

Pyrazine-to-Pyrrole Annulation

A patented route (WO2014048878A1) involves annulating a pyrazine ring onto a pyrrole precursor:

  • Step 1 : Condensation of 2-aminopyrazine with ethyl glyoxylate to form a Schiff base.
  • Step 2 : Cyclization under acidic conditions (HCl/EtOH) to yield the pyrrolopyrazine core.
  • Step 3 : Esterification with methanol.
    Overall Yield : 58% (three steps)

Sonogashira Coupling and Reductive Cyclization

A Sonogashira coupling between 3-iodopyrazine and terminal alkynes, followed by reductive cyclization, constructs the bicyclic system:
$$
\text{3-Iodopyrazine} + \text{Alkyne} \xrightarrow[\text{Pd(PPh}3\text{)}4]{\text{CuI}} \text{Alkynyl intermediate} \xrightarrow[\text{KOH}]{\text{Reduction}} \text{Pyrrolo[2,3-b]pyrazine}
$$
Key Data :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Solvent: THF
  • Yield: 62–75%

Comparative Analysis of Synthesis Methods

Method Starting Material Key Reagents Yield Advantages Limitations
Vilsmeier-Haack 2-Amino-3-methylpyrazine DMF, POCl₃ 65–78% High regioselectivity Requires harsh acidic conditions
Palladium cyclization 5-Bromo-pyrrole carboxylate Pd(OAc)₂, Xantphos 70–82% Scalable, mild conditions High catalyst cost
Sonogashira/reduction 3-Iodopyrazine Pd(PPh₃)₄, CuI, KOH 62–75% Modular alkyne diversification Multi-step purification
Esterification Pyrrolopyrazine carboxylic acid H₂SO₄, MeOH 85–92% Simple, high yielding Requires pre-formed carboxylic acid

Critical Challenges and Optimization Strategies

  • Regioselectivity Control :

    • Electron-withdrawing groups (e.g., esters) at the 6-position direct cyclization to the desired pyrrolo[2,3-b]pyrazine isomer.
    • Substituent effects on pyrazine precursors minimize byproduct formation.
  • Purification Difficulties :

    • Silica gel chromatography (EtOAc/hexanes) is standard, but recrystallization from ethanol improves purity for gram-scale batches.
  • Catalyst Recycling :

    • Pd catalysts in cyclization reactions can be recovered via ligand-assisted precipitation, reducing costs by ~15%.

Chemical Reactions Analysis

Methyl 5H-pyrrolo[2,3-b]pyrazine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like lithium aluminum hydride (LiAlH₄), and nucleophiles for substitution reactions.

Scientific Research Applications

Chemical Properties and Structure

Methyl 5H-pyrrolo[2,3-b]pyrazine-6-carboxylate has a molecular formula of C8H8N2O2C_8H_8N_2O_2 and a molecular weight of approximately 164.16 g/mol. Its structure features a pyrrolo[2,3-b]pyrazine core, which is crucial for its biological interactions.

Scientific Research Applications

  • Chemistry
    • Building Block : this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows chemists to create derivatives with tailored properties for specific applications in research and development.
  • Biology
    • Biological Activities : The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Research has shown that it interacts with various enzymes and proteins, influencing cellular signaling pathways critical for cell growth and differentiation.
    • Kinase Inhibition : It exhibits kinase inhibitory activity against fibroblast growth factor receptors (FGFRs), which are involved in crucial cellular processes such as proliferation and survival. This inhibition may lead to therapeutic effects against tumors and other conditions associated with abnormal cell signaling.
  • Medicine
    • Therapeutic Potential : this compound is being investigated for its potential as a therapeutic agent in drug development. Studies suggest it may be effective against various cancers by inducing cytotoxicity in cancer cells while sparing normal cells.
    • Antimicrobial Research : The compound has also shown promise in combating multidrug-resistant bacterial strains, making it a candidate for developing new antimicrobial agents.
  • Industry
    • Material Development : In industrial applications, this compound is utilized in developing materials with specific properties, such as polymers and catalysts, due to its unique chemical structure.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit notable anticancer properties. For instance:

  • A study evaluated its effects on A549 human lung adenocarcinoma cells using an MTT assay to assess cell viability post-treatment.
  • Key findings revealed that certain derivatives reduced cell viability significantly compared to standard chemotherapeutics like cisplatin, indicating substantial anticancer potential.

Antimicrobial Activity

The antimicrobial efficacy of this compound derivatives has been investigated against various pathogens:

  • Compounds were tested against multidrug-resistant strains such as Staphylococcus aureus and Escherichia coli, demonstrating strong antibacterial activity with minimal inhibitory concentration (MIC) values comparable to established antibiotics.

Summary Table of Applications

Application AreaDescription
ChemistryBuilding block for complex molecule synthesis
BiologyKinase inhibition; modulation of cellular signaling
MedicinePotential therapeutic agent for cancer and infections
IndustryDevelopment of specialized materials

Mechanism of Action

The mechanism of action of Methyl 5H-pyrrolo[2,3-b]pyrazine-6-carboxylate involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to various biological effects, including anti-inflammatory and antitumor activities .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs, their modifications, and physicochemical properties:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Physicochemical Data
Methyl 5H-pyrrolo[2,3-b]pyrazine-6-carboxylate Methyl ester at position 6 C₈H₇N₃O₂ 177.16 ¹H NMR (DMSO-d₆): δ 3.83 (s, 3H, OCH₃)
6-Phenyl-5H-pyrrolo[2,3-b]pyrazine (Aloisine) Phenyl at position 6 C₁₁H₈N₃ 182.21 ¹³C NMR: δ 134.3 (C), 140.5 (CH)
Methyl 7-[(3-Fluorophenyl)amino]thieno[2,3-b]pyrazine-6-carboxylate Thieno ring; 3-fluoroaniline at position 7 C₁₄H₁₁FN₃O₂S 304.06 HRMS (ESI): [M+H]⁺ 304.0551
Ethyl 7-hydroxy-3,5-dimethyl-2-phenyl-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate Ethyl ester; hydroxy, dimethyl, phenyl substituents C₁₇H₁₇N₃O₃ 311.34 Melting point: 161.9°C
2-Chloro-5H-pyrrolo[2,3-b]pyrazine Chloro at position 2 C₆H₄ClN₃ 153.57 Hazard: H302 (acute toxicity)

Key Observations :

  • Substituent Effects : The methyl ester group in the parent compound enhances solubility and metabolic stability compared to alkyl or aryl substitutions. Halogenation (e.g., chloro or bromo) increases molecular weight and alters reactivity but may introduce toxicity risks .
  • Ring Modifications: Replacing the pyrrole ring with thiophene (e.g., in thieno[2,3-b]pyrazine derivatives) improves π-stacking interactions in biological targets, as seen in antitumor agents .

Key Findings :

  • The parent compound’s scaffold exhibits broad kinase inhibition but lower selectivity. Thieno derivatives show enhanced antitumor potency due to improved target engagement .
  • Substituents like fluorine or methoxy groups enhance bioavailability and target affinity. For example, 3-fluorophenylamino substitution increases cellular uptake in tumor models .

Biological Activity

Methyl 5H-pyrrolo[2,3-b]pyrazine-6-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammatory diseases. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a fused pyrrole and pyrazine ring structure with a methyl ester at the 6-position. Its molecular formula is C9H10N2O2C_9H_{10}N_2O_2 with a molecular weight of approximately 178.19 g/mol. The unique structural properties contribute to its biological activity, particularly in modulating various signaling pathways.

The primary mechanism of action for this compound involves its interaction with specific kinases, which are crucial for cell signaling pathways related to cancer and inflammation. The compound has been identified as a potential inhibitor of various kinases, thereby blocking phosphorylation processes that lead to cell proliferation and inflammatory responses.

Biological Activities

  • Kinase Inhibition : Research indicates that this compound exhibits significant kinase inhibitory activity. It has been studied for its effects on Janus kinase (JAK) family members, particularly JAK3, showing promising potencies as an ATP-competitive inhibitor .
  • Antitumor Activity : Compounds with similar scaffolds have demonstrated antitumor properties by inhibiting tumor growth and proliferation. This compound's ability to selectively inhibit certain kinases suggests its potential as a therapeutic agent in cancer treatment.
  • Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties, which could be beneficial in treating various inflammatory diseases. Its action on kinase pathways involved in inflammation supports this potential application .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

Compound NameStructural FeaturesBiological Activity
Ethyl 7-methyl-5H-pyrrolo[2,3-b]pyrazine-6-carboxylateEthyl group at position 7Kinase inhibition
Methyl 5H-pyrrolo[2,3-b]pyrazine-3-carboxylateMethyl group at position 3Varies; less studied
5H-pyrrolo[2,3-b]pyrazine derivativesVarious substitutionsKinase inhibition but differing potency

The specificity of the substitution pattern at the 6-position in this compound enhances its selectivity towards particular biological targets compared to other derivatives.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Study on JAK Inhibition : A study reported the discovery of a series of novel JAK3 inhibitors based on the pyrrolo[2,3-b]pyrazine scaffold. The compounds exhibited improved selectivity against other JAK isoforms through computational and crystallographic analysis .
  • Antitumor Efficacy : Research focusing on similar compounds indicated significant antitumor efficacy in preclinical models. The ability to inhibit critical kinases involved in cancer progression was a common finding among these studies.

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